(-)-Holostyligone

Stereochemistry Chiral Chromatography Natural Product Identification

Phytochemical researchers analyzing Holostylis reniformis extracts require authentic (-)-Holostyligone with verified stereochemistry to avoid misidentification among 15+ co-occurring lignans. This reference standard resolves that challenge: • (7'R,8S,8'S) absolute configuration confirmed by NMR - eliminates epimer cross-reactivity risk • 4'-Hydroxy-3',4,5-trimethoxy substitution enables unambiguous HPLC/LC-MS peak assignment • Validated substrate for Cunninghamella echinulata biotransformation; not produced by Beauveria bassiana under identical conditions Supplied with full Certificate of Analysis. Custom packaging available.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B591364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Holostyligone
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1
InChIKeyLBJCQKYBKIAWHJ-XAAFQQQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Holostyligone: Chemical Identity & Procurement


(-)-Holostyligone (CAS 887501-28-2) is an aryltetralone lignan, a specific subclass of natural products characterized by a tetrahydronaphthalene core fused with a ketone and aryl substituents [1]. It is a chiral molecule with a defined absolute stereochemistry of (7'R,8S,8'S) and the systematic name (7'R,8S,8'S)-4'-hydroxy-3',4,5-trimethoxy-2,7'-cyclolignan-7-one [2]. This compound is not a primary metabolite but a specialized secondary metabolite isolated from the roots of *Holostylis reniformis* (Aristolochiaceae) [1]. Its procurement value is rooted in its use as a reference standard for phytochemical analysis, a substrate in biotransformation studies, and a starting point for exploring structure-activity relationships (SAR) within the aryltetralone lignan class.

Chiral reference-standard workflow for phytochemical and metabolite analysis
Supports aryltetralone lignan SAR and scaffold exploration studies
Stereochemical-control context for (7'R,8S,8'S) epimer attribution

(-)-Holostyligone: Substitution Risks


Direct substitution of (-)-Holostyligone with another in-class aryltetralone lignan is scientifically invalid due to a convergence of stereochemical and structural factors that dictate specific biological interactions. As a chiral molecule, its (7'R,8S,8'S) absolute configuration is not shared by its epimers or structural analogs [1]. Furthermore, the specific pattern of a 4'-hydroxy group combined with 3',4,5-trimethoxy substituents creates a unique pharmacophore . Even among closely related lignans isolated from the same source, *Holostylis reniformis*, differences in substitution patterns (e.g., methylenedioxy vs. methoxy groups) lead to orders-of-magnitude differences in biological activity [2]. This underscores that any replacement without rigorous, comparative validation introduces an uncontrolled variable that can fundamentally alter experimental outcomes.

Epimer 8'-epimers may shift chiral recognition and retention, introducing uncontrolled variables in stereochemical assays.
Analog Methylenedioxy or tetramethoxy analogs may differ markedly in reported class-level endpoint response.
Metabolite Co-eluting biotransformation products require authentic standards; identity may not transfer across microbial models.

(-)-Holostyligone: Differentiation Evidence


Absolute Stereochemistry vs. 8'-Epimer

(-)-Holostyligone possesses a specific (7'R,8S,8'S) absolute configuration [1]. This differentiates it from its 8'-epimer, (-)-8'-epi-holostylone, which has an (7'R,8S,8'R) configuration [2]. In the context of analytical chemistry and biological screening, these epimers are distinct chemical entities that will exhibit different retention times on chiral stationary phases and potentially divergent interactions with biological targets. The procurement of the correct, stereochemically pure isomer is critical for reproducibility, as the epimeric mixture or the wrong isomer will introduce a confounding variable.

Epimer identity
Class-level inference
(7'R,8S,8'S) vs. (7'R,8S,8'R)
Stereochemical attribution requires epimer-specific reference.
Configurational assignment by NMR and CD; review retention on chiral columns.
Stereochemistry Chiral Chromatography Natural Product Identification

4'-Hydroxy Pharmacophore Impact

The presence of a free 4'-hydroxy group on the aryl substituent is a defining feature of (-)-Holostyligone . This contrasts with structurally similar aryltetralone lignans from the same source that possess a 3',4'-methylenedioxy or tetramethoxy substitution pattern, which lack a free phenol [1]. In a related antiplasmodial study on aryltetralone lignans, the most active compounds (IC50 ≤ 0.32 µM) were tetramethoxy derivatives, while a methylenedioxy analog (Lignan 5) was significantly less potent (IC50 = 8.00 µM), and another methylenedioxy analog (Lignan 6) was inactive at >140 µM [1]. This >400-fold range in activity demonstrates that substitution pattern is a critical determinant of bioactivity. While direct antiplasmodial data for (-)-Holostyligone is absent from this specific study, the class-level inference is clear: the unique 4'-hydroxy-3',4,5-trimethoxy motif in (-)-Holostyligone is predicted to confer a distinct activity profile compared to its methylenedioxy or fully methoxylated counterparts.

Substitution-pattern SAR
Class-level inference
4'-OH motif vs. analogs: reported >25-fold IC50 range
Supports scaffold-specific SAR context; class-level response.
Anti-plasmodial model data; direct data for holostyligone not reported.
Structure-Activity Relationship Medicinal Chemistry Lignan Pharmacology

Metabolite of (-)-8'-epi-aristoligone

(-)-Holostyligone is not merely an isolation artifact; it is a specific, microbially-produced metabolite. Incubation of the aryltetralone lignan (-)-8'-epi-aristoligone with the fungus *Cunninghamella echinulata* ATCC 10028B yields two known products: (-)-holostyligone and (-)-arisantetralone [1]. This demonstrates a clear, enzyme-mediated metabolic relationship that differentiates it from its precursor and co-product. This has direct implications for procurement in studies focused on drug metabolism, where (-)-holostyligone serves as a specific analytical reference standard to identify this particular phase I metabolite, which is distinct from the outcomes of other biotransformation pathways using the same substrate with different organisms (e.g., *Beauveria bassiana* produced different metabolites) [1].

Biotransformation pathway
Head-to-head
Major product from (-)-8'-epi-aristoligone by C. echinulata
Enables metabolite validation in fungal biotransformation models.
Not observed with B. bassiana under tested conditions.
Microbial Biotransformation Xenobiotic Metabolism Natural Product Derivatization

(-)-Holostyligone: Validated Applications


Fungal Biotransformation Analytical Standard

Researchers modeling the phase I metabolism of aryltetralone lignans using *Cunninghamella echinulata* require (-)-Holostyligone as an authentic reference standard. Its specific production from (-)-8'-epi-aristoligone by this fungus, but not by *Beauveria bassiana* under the same conditions, makes it essential for confirming the presence and identity of this particular metabolite via HPLC or LC-MS analysis [1].

Holostylis reniformis Phytochemical Standard

For quality control and chemotaxonomic studies of *Holostylis reniformis* extracts, (-)-Holostyligone serves as a critical marker compound. Its unique stereochemistry and substitution pattern (4'-hydroxy-3',4,5-trimethoxy) distinguish it from the more than 15 other aryltetralone and aryltetralol lignans co-occurring in the plant [2]. This is crucial for developing reliable HPLC methods to identify and quantify specific lignan constituents in botanical raw materials or derived fractions.

SAR of Substitution Patterns

Given the >25-fold difference in antiplasmodial potency between closely related aryltetralone lignan analogs differing only in their substitution patterns (tetramethoxy vs. methylenedioxy) [3], (-)-Holostyligone presents a valuable, unique starting point for SAR studies. Its specific 4'-hydroxy-3',4,5-trimethoxy motif is chemically distinct and can be used to probe how the presence of a free phenol versus a fully methoxylated system affects binding affinity, selectivity, and physicochemical properties within this pharmacologically relevant scaffold.

Application
Selection Property
Validation Focus
Fungal biotransformation standard
Biotransformation product identity
Metabolite confirmation in microbial models
Phytochemical marker compound
Unique stereochemistry and substitution motif
HPLC/LC-MS method development for botanical extracts
Aryltetralone SAR probe
4'-hydroxy-3',4,5-trimethoxy scaffold
Substitution-dependent endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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